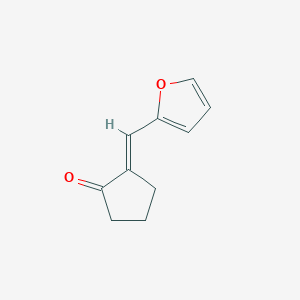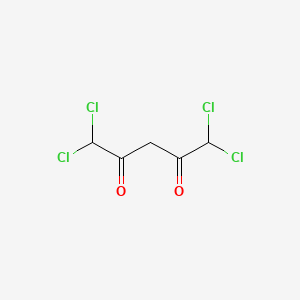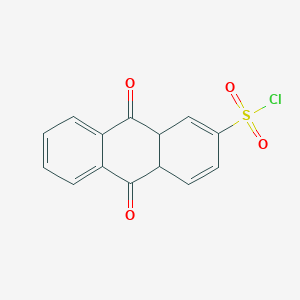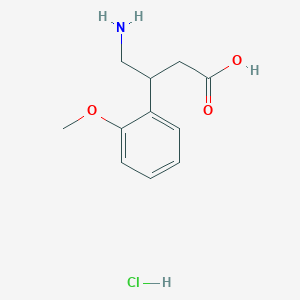
2-(2-Furylmethylene)cyclopentanone
Overview
Description
2-(2-Furylmethylene)cyclopentanone is an organic compound with the molecular formula C10H10O2 It is characterized by a cyclopentanone ring substituted with a furylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Furylmethylene)cyclopentanone can be synthesized through the aldol condensation of cyclopentanone and furfural. The reaction typically involves the use of a base catalyst, such as sodium hydroxide, under controlled conditions. The reaction proceeds as follows:
Aldol Condensation: Cyclopentanone reacts with furfural in the presence of a base to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid base catalysts, such as calcium oxide, can also be employed to facilitate the reaction and improve the selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furylmethylene)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furylmethylene group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Furylmethylene)cyclopentanone has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Furylmethylene)cyclopentanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the furylmethylene group, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-Furylmethylidene)cyclopentanone: A closely related compound with similar structural features.
2-(2-Furanylmethylene)cyclopentanone: Another similar compound with slight variations in the substitution pattern.
Uniqueness
2-(2-Furylmethylene)cyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.
Properties
IUPAC Name |
(2E)-2-(furan-2-ylmethylidene)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6-7H,1,3,5H2/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWBXZYCANWCGJ-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CO2)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CO2)/C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8034927.png)
![1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid](/img/structure/B8034928.png)
![2-[2-Hydroxy-3-[3-(trifluoromethyl)anilino]propyl]isoindole-1,3-dione](/img/structure/B8034948.png)
![7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride](/img/structure/B8034952.png)


![2-[4-(Benzyloxy)phenyl]-1-cyclohexyl-1h-benzimidazole-5-carboxylic acid](/img/structure/B8034966.png)
![tert-butyl N-[2-(4-phenoxyanilino)ethyl]carbamate](/img/structure/B8034967.png)
![3-Chlorobenzo[f]quinoline-2-carboxylic acid](/img/structure/B8034975.png)
![11,12,13,14-Tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,12,14,16-octaene-16-carboxylic acid](/img/structure/B8034980.png)
![N-[2-(2-chloroacetyl)-6-fluorophenyl]acetamide](/img/structure/B8034993.png)


![N-[5-(1-aminoethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide;hydrochloride](/img/structure/B8035015.png)
